molecular formula C11H11BrO3 B3407212 3-(5-Bromo-2-ethoxyphenyl)acrylic acid CAS No. 575469-48-6

3-(5-Bromo-2-ethoxyphenyl)acrylic acid

Cat. No.: B3407212
CAS No.: 575469-48-6
M. Wt: 271.11 g/mol
InChI Key: ZMQAXIQIWCZKPZ-ZZXKWVIFSA-N
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Description

3-(5-Bromo-2-ethoxyphenyl)acrylic acid is a chemical compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Chemical Reactions Analysis

3-(5-Bromo-2-ethoxyphenyl)acrylic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-(5-Bromo-2-ethoxyphenyl)acrylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and the acrylic acid moiety play crucial roles in its reactivity and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-(5-Bromo-2-ethoxyphenyl)acrylic acid include other brominated phenylacrylic acids and ethoxy-substituted phenylacrylic acids. These compounds share structural similarities but may differ in their reactivity and applications.

Properties

IUPAC Name

(E)-3-(5-bromo-2-ethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-10-5-4-9(12)7-8(10)3-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQAXIQIWCZKPZ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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